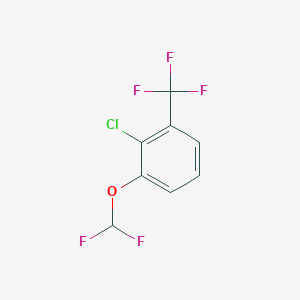

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene

Description

Historical Development and Significance in Organofluorine Chemistry

The development of 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene represents a culmination of over 180 years of progress in organofluorine chemistry, a field that began with humble origins in the early 19th century. The historical foundation for such complex fluorinated aromatic compounds can be traced to 1835, when Dumas and colleagues first synthesized methyl fluoride from dimethyl sulfate and potassium fluoride, marking the earliest known preparation of an organofluorine compound. This pioneering work established the fundamental principles that would eventually enable the synthesis of highly fluorinated molecules like this compound.

The progression toward fluorinated aromatic compounds began with Alexander Borodin's groundbreaking work in 1862, when he successfully performed the first nucleophilic replacement of a halogen atom by fluoride, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This halogen exchange methodology became a cornerstone technique that remains broadly utilized in contemporary fluorochemical industry for introducing fluorine atoms into organic molecules. The methodological foundation established by Borodin's work directly contributed to the development of synthetic strategies capable of producing compounds with multiple fluorine-containing substituents.

Subsequent advances in aromatic fluorination methodologies proved crucial for enabling the synthesis of compounds like this compound. In 1927, Schiemann developed an aromatic fluorination methodology involving diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This Schiemann reaction was continuously improved and remains utilized for manufacturing fluoroaromatic compounds, providing one of the key synthetic pathways for introducing fluorine functionality into benzene rings.

The introduction of trifluoromethyl groups into aromatic systems has its historical roots in Swarts' 1898 discovery that benzotrichloride reacted rapidly with antimony trifluoride. This reaction demonstrated the feasibility of converting aromatic carbon-chlorine bonds to carbon-fluorine bonds, establishing the conceptual framework for modern trifluoromethylation strategies. The conversion from aromatic trichloromethyl to trifluoromethyl groups was later achieved using hydrogen fluoride in the 1930s, providing additional synthetic flexibility for incorporating trifluoromethyl substituents.

The development of difluoromethoxy functionality represents a more recent advancement in organofluorine chemistry. Modern synthetic approaches toward difluoromethyl ethers rely on reactions of oxygen nucleophiles with difluorocarbene generated from various reagents including sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, and difluoromethyl triflate. These methodological advances have enabled the synthesis of compounds containing both trifluoromethyl and difluoromethoxy substituents on the same aromatic ring, as exemplified by this compound.

Nomenclature and Classification within Halogenated Aromatic Compounds

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex substituted aromatic compounds. The compound belongs to the broad classification of halogenated aromatic compounds, specifically within the subclass of polyhalogenated benzene derivatives containing both chlorine and fluorine substituents.

The nomenclature system assigns positional numbers to the benzene ring carbons, with the difluoromethoxy group occupying position 1 serving as the principal functional group. The chloro substituent occupies position 2, creating an ortho relationship with the difluoromethoxy group, while the trifluoromethyl group is located at position 3, establishing a meta relationship with the difluoromethoxy group and an ortho relationship with the chloro substituent.

Within the broader classification scheme, this compound represents a member of the organofluorine family, specifically categorized as a fluorinated aromatic ether due to the presence of the difluoromethoxy substituent. The molecular formula C8H4ClF5O indicates the presence of eight carbon atoms, four hydrogen atoms, one chlorine atom, five fluorine atoms, and one oxygen atom. The molecular weight of 246.56 reflects the significant contribution of the multiple halogen atoms to the overall molecular mass.

The compound can be further classified according to its substitution pattern as a 1,2,3-trisubstituted benzene derivative. This substitution pattern creates a unique electronic environment within the aromatic ring, with the electron-withdrawing effects of the chloro, difluoromethoxy, and trifluoromethyl groups significantly altering the electron density distribution compared to unsubstituted benzene. The presence of multiple strongly electron-withdrawing substituents places this compound within the category of highly deactivated aromatic systems.

Chemical database classification systems assign specific registry numbers to ensure unambiguous identification. The Chemical Abstracts Service number 1417566-33-6 provides a unique identifier for this compound, distinguishing it from closely related structural isomers such as the 4-trifluoromethyl isomer bearing registry number 1417566-76-7. The Molecular Design Limited number MFCD22581035 provides an additional database identifier used in chemical inventory systems.

Structural Overview and Importance in Chemical Research

The molecular structure of this compound exhibits a complex arrangement of electron-withdrawing substituents that significantly influences both its chemical reactivity and physical properties. The compound maintains the characteristic planar geometry of substituted benzene derivatives, with the aromatic ring serving as the central structural framework supporting three distinct halogenated substituents.

The difluoromethoxy group (-OCF2H) at position 1 represents a particularly significant structural feature, combining the electron-withdrawing properties of fluorine atoms with the electron-donating characteristics of an ether oxygen. This dual nature creates a unique electronic environment that influences both the electrostatic potential distribution around the molecule and its potential interactions with biological or chemical targets. The difluoromethoxy substituent adopts a conformation that minimizes steric interactions while maximizing orbital overlap between the oxygen lone pairs and the aromatic π-system.

The chloro substituent at position 2 contributes additional electron-withdrawing character through its inductive effect, while also providing a site for potential nucleophilic substitution reactions. The ortho relationship between the chloro and difluoromethoxy groups creates a localized region of enhanced electrophilicity that may influence regioselectivity in subsequent chemical transformations. This positional arrangement also establishes potential intramolecular interactions that could affect conformational preferences and molecular recognition properties.

The trifluoromethyl group (-CF3) at position 3 represents one of the most strongly electron-withdrawing substituents in organic chemistry, with its inductive effect extending throughout the aromatic ring system. The three fluorine atoms adopt a tetrahedral arrangement around the carbon center, creating a highly electronegative region that significantly influences the compound's polarity and intermolecular interactions. The trifluoromethyl group's metabolic stability and lipophilicity-modulating properties make it particularly valuable in pharmaceutical and agrochemical applications.

The Simplified Molecular Input Line Entry System representation "FC(F)(F)C1=CC=CC(OC(F)F)=C1Cl" provides a linear encoding of the molecular connectivity, clearly indicating the relationships between all atoms and functional groups. This structural encoding enables computational analysis and database searching while maintaining complete specification of the molecular architecture.

The importance of this compound in chemical research stems from its representation of advanced synthetic methodology achievements and its potential utility as a building block for more complex fluorinated molecules. The successful incorporation of three distinct fluorinated or chlorinated substituents onto a single benzene ring demonstrates the maturity of modern fluorination techniques and their application to creating molecules with precisely defined electronic properties. Research applications may include investigations into structure-activity relationships, development of new synthetic methodologies, and exploration of fluorine's unique effects on molecular properties.

Related Fluorinated Benzene Derivatives

The structural complexity of this compound places it within a broader family of highly fluorinated aromatic compounds that have emerged as important research targets and synthetic building blocks. Understanding related fluorinated benzene derivatives provides context for appreciating both the synthetic challenges and potential applications associated with this specific compound.

Fluorobenzene represents the simplest member of the fluorinated benzene family, containing a single fluorine atom directly attached to the aromatic ring. First reported in 1886 by Otto Wallach at the University of Bonn, fluorobenzene established the fundamental synthetic approaches for introducing fluorine into aromatic systems. The compound serves as a precursor to many fluorophenyl compounds and demonstrates the basic reactivity patterns characteristic of fluorinated aromatics. Its preparation involves thermal decomposition of benzenediazonium tetrafluoroborate, a methodology that has been adapted for synthesizing more complex fluorinated derivatives.

Hexafluorobenzene stands at the opposite extreme of fluorination, representing a derivative where all hydrogen atoms have been replaced by fluorine atoms. This compound exhibits unique geometric properties among perhalogenated benzenes, maintaining planarity due to the small size of fluorine atoms that avoid steric clashes between adjacent substituents. The synthesis of hexafluorobenzene typically employs the Finkelstein reaction of perchlorobenzene with potassium fluoride, demonstrating halogen exchange methodologies applicable to highly substituted systems.

Trifluoromethyl-substituted benzenes represent another important class of related compounds. 1,3-Bis(trifluoromethyl)benzene exemplifies this category, containing two trifluoromethyl groups in meta positions. This compound, also known as alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-meta-xylene, demonstrates the electronic effects of multiple trifluoromethyl substituents and serves as a valuable synthetic intermediate. Its physical properties, including a boiling point of 116 degrees Celsius and specific gravity of 1.40, reflect the significant influence of fluorine substitution on molecular behavior.

Patent literature describes synthetic approaches for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds through multi-step processes involving chlorination, fluorination, and functional group transformations. These methodologies demonstrate the complexity required for introducing trifluoromethoxy functionality into aromatic systems and highlight the synthetic challenges overcome in preparing compounds like this compound.

Recent advances in photoredox catalysis have enabled new synthetic approaches for preparing trifluoromethoxylated and difluoromethoxylated aromatic compounds. Visible-light photocatalytic methods allow generation of trifluoromethoxy and difluoromethoxy radicals under mild conditions, providing alternative routes to traditional thermal or metal-catalyzed processes. These methodological developments have expanded access to complex fluorinated aromatic compounds and may have contributed to the synthetic feasibility of multi-substituted derivatives like the target compound.

Structural isomers of this compound include the 4-trifluoromethyl positional isomer bearing Chemical Abstracts Service number 1417566-76-7. Despite sharing the same molecular formula C8H4ClF5O and molecular weight of 246.56, these isomers exhibit different substitution patterns that likely result in distinct physical properties, chemical reactivities, and potential biological activities. The availability of multiple positional isomers provides opportunities for structure-activity relationship studies and optimization of specific properties.

Properties

IUPAC Name |

2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRSAMBEQCULJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192841 | |

| Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417566-33-6 | |

| Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of Synthesis Strategies

The preparation of this complex aromatic compound hinges on the formation of key intermediates such as aryl trifluoromethoxy derivatives and chlorinated aromatic precursors . The process typically involves:

- Nucleophilic substitution of phenolic or aromatic precursors with trifluoromethoxy groups.

- Electrophilic aromatic substitution for introducing the trifluoromethyl group.

- Cross-coupling reactions to assemble the aromatic core with desired substituents.

- Halogenation and chlorination steps to introduce chlorine at specific positions.

These methods are supported by various research approaches, including classical nucleophilic substitution, fluorination, and modern cross-coupling techniques.

Preparation of Trifluoromethoxy Derivatives

A. Nucleophilic Substitution of Phenols

The synthesis of aryl trifluoromethoxy compounds often begins with phenolic precursors. The key step involves replacing a suitable leaving group (like chloride or iodide) with the trifluoromethoxy group (OCF₃).

- Use of in situ chlorination of phenols to form aryl chlorides, followed by fluorination with antimony trifluoride (SbF₃) or molybdenum hexafluoride (MoF₆).

- Alternatively, direct fluorination of aryl chlorides or phenols using reagents like SF₄ or COF₂ in the presence of catalysts.

| Starting Material | Key Reagent | Conditions | Yield of ArOCF₃ | Reference |

|---|---|---|---|---|

| Phenol | SF₄ | 62°C, 2.5 h | 62% | |

| 4-Nitrophenol | COF₂ + SF₄ | Elevated temp | 81% | |

| 4-Chlorophenol | SF₄ | 62°C, 2.5 h | 58% |

Note: These methods involve toxic reagents (SF₄, COF₂), limiting industrial scalability but are effective for laboratory synthesis.

B. Chlorination and Fluorination of Anisoles

Yagupol'skii's pioneering work in 1955 demonstrated the synthesis of aryl trifluoromethylethers starting from anisoles:

- Chlorination of anisoles using Cl₂ or CCl₄ under UV or thermal conditions.

- Subsequent fluorination with SbF₃ or MoF₆ to replace chlorines with fluorines, forming ArOCF₃.

Anisole → (Cl₂, UV) → Aryl chlorides → (SbF₃ or MoF₆) → Aryl trifluoromethoxy

| Anisole Derivative | Chlorination Conditions | Fluorination Reagent | Yield of ArOCF₃ | Reference |

|---|---|---|---|---|

| 4-ClC₆H₄OMe | CCl₄, UV, 62°C | SbF₃, 150°C | 80% | |

| 2-ClC₆H₄OMe | CCl₄, UV, 62°C | SbF₃, 150°C | 40% |

Synthesis of Chlorinated Aromatic Precursors

The core aromatic structure, 2-chlorobenzene derivatives , can be assembled via cross-coupling reactions such as:

- Magnesium-mediated Grignard reactions with aryl halides.

- Palladium-catalyzed Suzuki or Kumada couplings involving aryl boronic acids or halides.

- Formation of 1-cyclopentyl-2-(trifluoromethyl)benzene via coupling of brominated precursors with cyclopentyl derivatives in the presence of magnesium and iron catalysts.

| Starting Material | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Brominated benzene | Mg, Fe | Cross-coupling solvent | Variable |

Direct chlorination at specific positions on the aromatic ring is achieved through electrophilic substitution, often under controlled conditions to favor substitution at the 2-position.

Assembly of the Final Compound

The final synthesis involves:

- Coupling of chlorinated aromatic intermediates with trifluoromethoxy groups, often via nucleophilic substitution or cross-coupling.

- Selective chlorination at the 2-position of the aromatic ring, followed by substitution with trifluoromethoxy.

- Synthesize 2-chlorobenzene derivative.

- Introduce the trifluoromethoxy group via nucleophilic substitution.

- Final chlorination or functionalization to install the trifluoromethyl group at the 3-position.

Notes on Methodology and Challenges

- Toxic reagents such as SF₄, COF₂, and SbF₃ are common but pose safety concerns.

- Selectivity in chlorination and fluorination steps is critical to avoid undesired isomers.

- Industrial scalability remains challenging due to reagent toxicity and harsh conditions.

- Emerging methods focus on milder fluorination techniques and catalytic processes to improve safety and efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Agrochemicals: The compound is utilized in the development of new agrochemicals, including herbicides and insecticides.

Material Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituent groups and positions:

Table 1: Key Structural and Molecular Comparisons

Reactivity and Stability

- Target Compound : The presence of –OCF₂H and –CF₃ groups introduces strong electron-withdrawing effects, reducing electrophilic substitution reactivity. This stability may favor its use in high-temperature synthesis processes .

- Oxyfluorfen: The nitro (–NO₂) and ethoxy (–OCH₂CH₃) groups enhance oxidative stability, critical for prolonged herbicidal activity .

- Nitro-Containing Analog () : The nitro group at position 1 increases electrophilicity, making the compound more reactive toward nucleophilic aromatic substitution compared to the target compound .

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., ) exhibit higher polarity and aqueous solubility compared to the target compound due to the –OCH₃ group .

- Molecular Weight : The target compound (246.56 g/mol) is heavier than simpler analogs like 2-chloro-1-(difluoromethoxy)-3-fluorobenzene (196.55 g/mol), which may influence its diffusion kinetics in biological systems .

Biological Activity

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, also known by its CAS number 1417566-33-6, is an aromatic compound characterized by the presence of chlorine and multiple fluorine substituents on a benzene ring. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₄ClF₅O. Its structure includes a benzene ring substituted with a difluoromethoxy group and a trifluoromethyl group. The presence of these electronegative fluorine atoms significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : A suitable benzene derivative, such as 2-chlorobenzotrifluoride.

- Reaction with Difluoromethyl Ether : This step introduces the difluoromethoxy group using catalysts like aluminum chloride.

- Purification : Techniques such as distillation or recrystallization are employed to achieve high purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The difluoromethoxy and trifluoromethyl groups enhance the compound's binding affinity towards enzymes or receptors, potentially modulating their activity.

Pharmaceutical Applications

Research indicates that this compound may serve as an intermediate in synthesizing pharmaceutical agents, particularly those exhibiting anti-inflammatory and anticancer properties. For instance, studies have shown that fluorinated compounds often demonstrate enhanced potency in inhibiting cancer cell proliferation due to their unique electronic properties.

Case Study Example :

In a recent study focusing on kinase inhibitors, structural analogs of this compound were evaluated for their antiproliferative effects against various cancer cell lines, demonstrating promising results with sub-micromolar IC50 values against MCF7 (breast cancer) cells .

Agrochemical Applications

This compound is also explored for its potential as an agrochemical. Its structure suggests possible herbicidal activity, which may be linked to interference with plant physiological processes.

Research Findings

Q & A

Basic: How can researchers optimize the synthesis of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene?

Methodological Answer:

Synthesis optimization typically involves selecting halogenation agents and controlling reaction conditions. For example, bromomethyl analogs like 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene (CAS 262587-05-3) are synthesized using regioselective halogenation under acidic conditions with N,N’-dibromo-5,5-dimethylhydantoin . For trifluoromethyl substitution, fluorinated intermediates (e.g., 3-(Trifluoromethyl)benzyl bromide) are prepared via radical trifluoromethylation or nucleophilic displacement . Key parameters include temperature control (−5°C to 25°C), solvent choice (THF or dichloromethane), and stoichiometric ratios of halogenating agents . Purity (>95%) is verified via HPLC or GC-MS, as seen in safety data sheets for structurally related compounds .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to resolve trifluoromethyl (−CF) and difluoromethoxy (−OCFH) signals, which typically appear at −55 to −65 ppm and −80 to −90 ppm, respectively .

- X-ray Crystallography: Single-crystal X-ray diffraction (as in Structure Reports for similar nitrobenzene derivatives) provides bond-length precision (mean σ(C–C) = 0.005 Å) and confirms substitution patterns .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns, critical for verifying molecular weight (MW ≈ 260–280 g/mol for related compounds) .

Advanced: How can researchers analyze the electronic effects of substituents on reaction mechanisms?

Methodological Answer:

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of −CF and −OCFH groups, which stabilize intermediates in Diels-Alder or SNAr reactions .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to assess whether electron-deficient aromatic rings undergo electrophilic substitution or radical pathways .

- Hammett Plots: Correlate substituent σ values with reaction rates (e.g., nitro-group substitution in Oxyfluorfen derivatives) to quantify electronic influences .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

- Phase Purity Analysis: Discrepancies in melting points (e.g., Oxyfluorfen: 85°C vs. 88°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions .

- Solvent Recrystallization: Reproduce crystallization conditions (e.g., ethanol/water mixtures) to isolate thermodynamically stable forms, as demonstrated for halogenated toluenes .

- Cross-Validation: Compare data from independent sources (e.g., CAS Common Chemistry, EPA DSSTox) while excluding non-peer-reviewed platforms like BenchChem .

Advanced: How can environmental persistence studies be designed for this compound?

Methodological Answer:

- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–9) at 25°C–50°C, using LC-MS to detect intermediates like 3-(difluoromethoxy)phenol .

- Photolysis Experiments: Exclude UV wavelengths <290 nm (non-environmentally relevant) and quantify quantum yields under simulated sunlight, as applied to Oxyfluorfen .

- Soil Sorption Analysis: Measure log values via batch equilibrium tests, accounting for −CF groups’ hydrophobicity .

Advanced: What analytical challenges arise in quantifying trace impurities in synthetic batches?

Methodological Answer:

- GC-MS with Derivatization: Enhance volatility of polar impurities (e.g., residual 3,4-dichlorotoluene) using silylation agents like BSTFA .

- Limits of Detection (LOD): Achieve sub-ppm sensitivity via isotope dilution (e.g., -labeled internal standards) .

- Contaminant Identification: Cross-reference HRMS data with databases (e.g., ChemIDplus) to flag halogenated byproducts like 2-Bromo-3-chloro-4-fluorotoluene .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, vapor-resistant goggles, and fume hoods due to potential skin/eye irritation from halogenated aromatics .

- Spill Management: Absorb liquids with vermiculite and neutralize residues with 10% sodium bicarbonate, as specified in SDS for brominated analogs .

- Waste Disposal: Segregate halogenated waste (EPA D-code D002) and avoid incineration without scrubbers to prevent dioxin formation .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Reactivity Descriptors: Calculate Fukui indices (, ) to identify electrophilic/nucleophilic sites on the aromatic ring .

- Transition State Modeling: Use Gaussian or ORCA software to map energy barriers for SN2 displacement at the difluoromethoxy group .

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to account for solvation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.